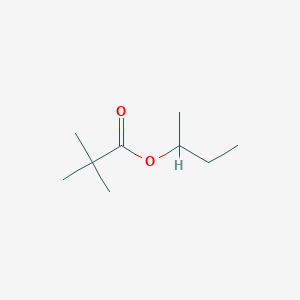
Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester is an organic compound with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.2380 g/mol . . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester can be synthesized through the esterification reaction between 2,2-dimethylpropanoic acid (also known as pivalic acid) and 1-methylpropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases the efficiency and yield of the esterification process. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Reducing agents like LiAlH₄.
Major Products Formed
Hydrolysis: 2,2-dimethylpropanoic acid and 1-methylpropanol.
Transesterification: A different ester and alcohol.
Reduction: The corresponding alcohol.
Aplicaciones Científicas De Investigación
Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze the hydrolysis of esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2,2-dimethyl, 1-methylpropyl ester involves its hydrolysis to release 2,2-dimethylpropanoic acid and 1-methylpropanol. The hydrolysis reaction is catalyzed by esterases, which are enzymes that specifically target ester bonds. The released carboxylic acid and alcohol can then participate in various biochemical pathways and exert their effects on molecular targets.
Comparación Con Compuestos Similares
Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester can be compared with other similar esters, such as:
Propanoic acid, 2-methyl-, 1-methylpropyl ester: This compound has a similar structure but with a different substitution pattern on the propanoic acid moiety.
Propanoic acid, 2,2-dimethyl-, 2-methylpropyl ester: Another similar ester with a different alcohol component.
Propanoic acid, 1-methylpropyl ester: This ester has a simpler structure with no additional methyl groups on the propanoic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Propiedades
Número CAS |
5487-60-5 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
butan-2-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H18O2/c1-6-7(2)11-8(10)9(3,4)5/h7H,6H2,1-5H3 |
Clave InChI |
DTXXVVZDBVWESG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)
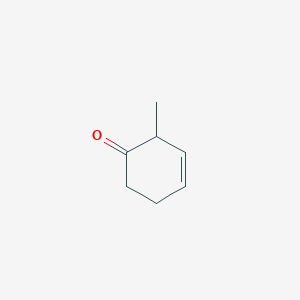
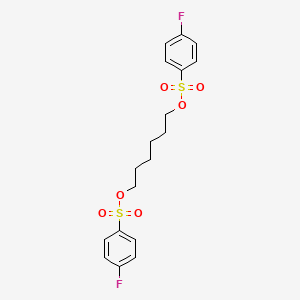

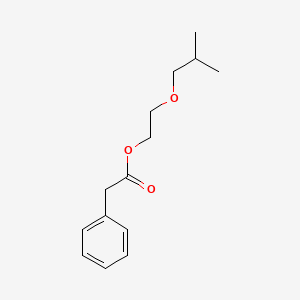



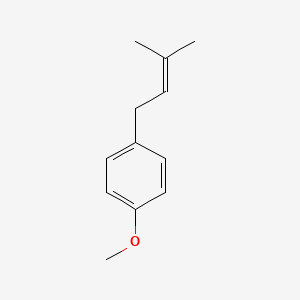
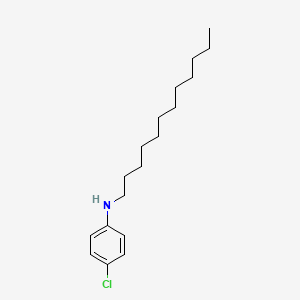
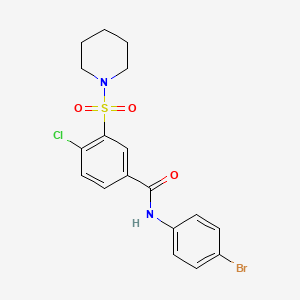
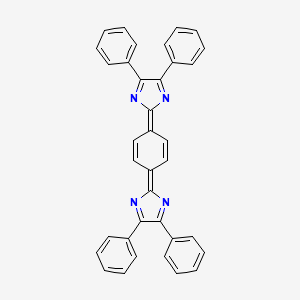
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
